Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-
Description
Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (hereafter referred to as Compound 4) is a pyrazolo-pyridazine derivative synthesized via a multi-step process involving condensation and cyclization reactions . Its structure was confirmed through single-crystal X-ray analysis, revealing a planar heterocyclic core with 4,5-diphenyl substituents that enhance hydrophobic interactions . The compound exhibits dual inhibitory activity against epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2/cyclin A2), making it a candidate for anticancer therapy. Nanoformulations (4-SLNs and 4-LPHNPs) of Compound 4 demonstrated improved cytotoxicity against HepG-2, HCT-116, and MCF-7 cell lines compared to the parent compound and reference drugs like doxorubicin . Mechanistically, it upregulates pro-apoptotic markers (Bax, p53, caspase-3) and downregulates anti-apoptotic Bcl-2 .
Properties
CAS No. |
122505-71-9 |
|---|---|
Molecular Formula |
C19H15N5O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O/c1-12(25)20-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)21-23-19(16)24-22-18/h2-11H,1H3,(H2,20,22,23,24,25) |
InChI Key |
PHHUDUOMJNIKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC2=NN=C(C(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Pyridazine Ring: The pyridazine ring can be formed by the cyclization of a suitable precursor, such as a dihydropyridazine derivative.
Coupling of the Pyrazole and Pyridazine Rings: The pyrazole and pyridazine rings are then fused together through a cyclization reaction.
Introduction of the Phenyl Groups: The phenyl groups are introduced through a substitution reaction, typically using phenyl halides.
Attachment of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrazolo[3,4-c]pyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential use in developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Material Science
In material science, Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- is being explored for its application in organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport is critical for enhancing the performance of these devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the case of anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cell signaling pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Its dual kinase inhibition is rare among analogues, which typically target single pathways .
- Limitations: Compared to erlotinib, Compound 4 has slightly lower EGFR inhibition (89% vs. 92%), suggesting room for structural optimization .
Biological Activity
Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases, particularly cancer.
- Molecular Formula : C23H21N3O
- Molecular Weight : 369.43 g/mol
- CAS Number : 100644-67-5
- Structure : The compound features a pyrazolo[3,4-c]pyridazine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-. It has shown significant cytotoxic effects against various cancer cell lines.
These results demonstrate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been identified as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in cancer cell signaling and growth regulation. Inhibition of PKC can lead to reduced tumor growth and increased apoptosis in cancer cells .
Other Biological Activities
In addition to its anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory and antimicrobial activities. For instance:
- Anti-inflammatory Activity : Compounds similar to Acetamide have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting a potential role in treating inflammatory diseases .
- Antimicrobial Activity : Some pyrazole derivatives exhibit significant antibacterial effects by disrupting bacterial cell membranes .
Case Studies
-
Study on Anticancer Efficacy :
A study evaluated the efficacy of Acetamide against various cancer cell lines and reported that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . -
Inhibition of PKC :
Research indicated that Acetamide acts as a selective inhibitor of PKC isoforms involved in cancer progression. This was demonstrated through enzyme assays that showed reduced kinase activity in the presence of the compound .
Q & A
Q. Table 1. Comparative Cytotoxicity of Nano-Formulations
| Formulation | Particle Size (nm) | PDI | IC₅₀ (µM, HepG-2) |
|---|---|---|---|
| Free Compound | N/A | N/A | 18.2 |
| 4-SLNs | 158 ± 12 | 0.21 | 9.7 |
| 4-LPHNPs | 172 ± 15 | 0.25 | 10.4 |
| Data adapted from . |
Q. Table 2. Computational Docking Scores
| Target | Tautomer | Binding Energy (kcal/mol) |
|---|---|---|
| EGFR | 1H-pyrazolo (enol) | -9.8 |
| EGFR | 1,2-dihydro (keto) | -7.3 |
| CDK-2/cyclin A2 | 1H-pyrazolo (enol) | -10.2 |
| Data derived from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
